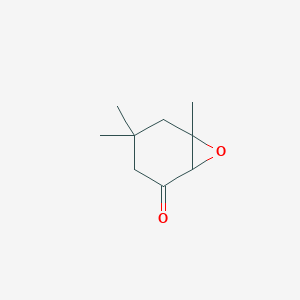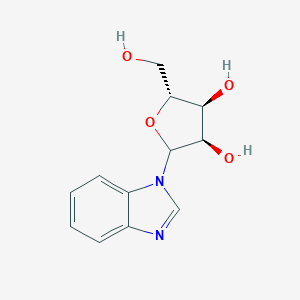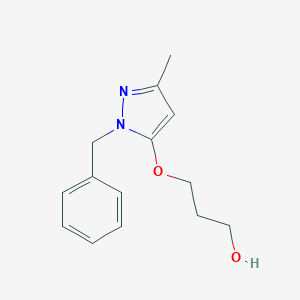
Antimony-127
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony-127 is a stable isotope of antimony with 71 neutrons and 51 protons. It is a non-toxic, non-radioactive element that has various applications in scientific research.
Mécanisme D'action
Antimony-127 does not have any known mechanism of action as it is a stable isotope and does not undergo any radioactive decay.
Effets Biochimiques Et Physiologiques
Antimony-127 does not have any known biochemical or physiological effects as it is a stable isotope and does not undergo any radioactive decay.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Antimony-127 in lab experiments include its stable nature, high sensitivity, and non-toxicity. The limitations of using Antimony-127 in lab experiments include its relatively low natural abundance, which requires the synthesis of the isotope, and its high cost.
Orientations Futures
For the use of Antimony-127 in scientific research include the development of new synthesis methods that are more cost-effective and efficient. Additionally, the use of Antimony-127 in new applications, such as in the development of new materials and catalysts, should be explored. Finally, the use of Antimony-127 in combination with other isotopes, such as carbon-13 and nitrogen-15, should be investigated to enhance the sensitivity and resolution of NMR spectroscopy.
Méthodes De Synthèse
Antimony-127 is synthesized by neutron activation of natural antimony-121. The process involves bombarding antimony-121 with neutrons, which results in the formation of antimony-127. The synthesized antimony-127 is then purified using various methods, including ion exchange chromatography, solvent extraction, and precipitation.
Applications De Recherche Scientifique
Antimony-127 has various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy, X-ray fluorescence (XRF) analysis, and neutron activation analysis (NAA). NMR spectroscopy is used to study the structure and dynamics of molecules and materials. Antimony-127 is used as a reference standard in NMR spectroscopy due to its stable nature and high sensitivity. XRF analysis is used to determine the elemental composition of materials. Antimony-127 is used as a reference standard in XRF analysis due to its stable nature and high sensitivity. NAA is used to determine the elemental composition of materials by measuring the gamma radiation emitted by the isotopes produced during neutron activation. Antimony-127 is used as a reference standard in NAA due to its stable nature and high sensitivity.
Propriétés
Numéro CAS |
13968-50-8 |
|---|---|
Nom du produit |
Antimony-127 |
Formule moléculaire |
Sb |
Poids moléculaire |
126.90692 g/mol |
Nom IUPAC |
antimony-127 |
InChI |
InChI=1S/Sb/i1+5 |
Clé InChI |
WATWJIUSRGPENY-BKFZFHPZSA-N |
SMILES isomérique |
[127Sb] |
SMILES |
[Sb] |
SMILES canonique |
[Sb] |
Autres numéros CAS |
13968-50-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



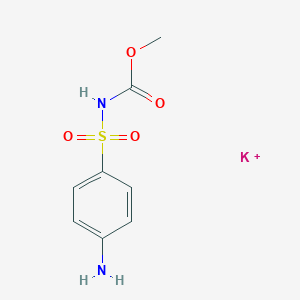
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)
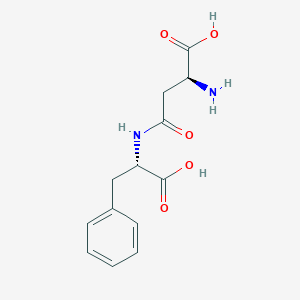
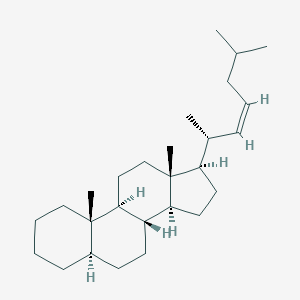
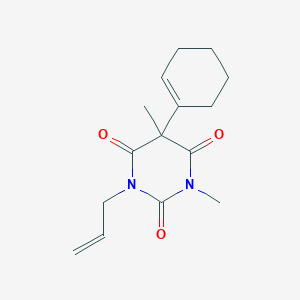
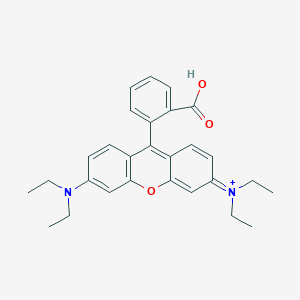
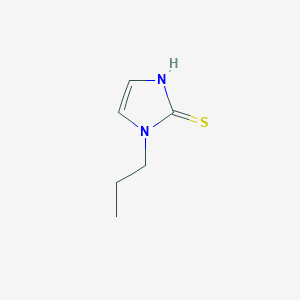
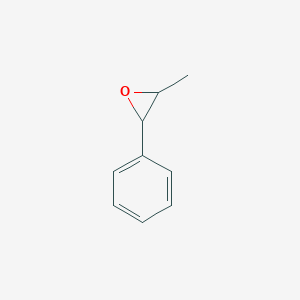
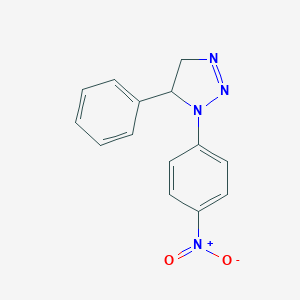
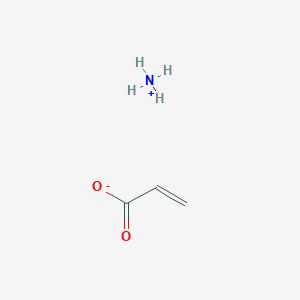
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
